Cas no 133321-34-3 (5-methyltetrahydropteroyltri-L-glutamate)

133321-34-3 structure
Productnaam:5-methyltetrahydropteroyltri-L-glutamate
5-methyltetrahydropteroyltri-L-glutamate Chemische en fysische eigenschappen
Naam en identificatie
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- 5-methyltetrahydropteroyltri-L-glutamic acid
- C04489
- 5-methyltetrahydropteroyltri-L-glutamate
- CHEBI:63907
- (2S)-2-[(4S)-4-[(4S)-4-{[4-({[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}-4-carboxybutanamido]-4-carboxybutanamido]pentanedioic acid
- N-{[4-({[(6S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]carbonyl}-L-gamma-glutamyl-L-gamma-glutamyl-L-glutamic acid
- Q27102479
- CHEBI:17614
- DTXSID501343919
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- Inchi: 1S/C30H39N9O12/c1-39-16(13-33-24-23(39)26(45)38-30(31)37-24)12-32-15-4-2-14(3-5-15)25(44)36-19(29(50)51)7-10-21(41)34-17(27(46)47)6-9-20(40)35-18(28(48)49)8-11-22(42)43/h2-5,16-19,32H,6-13H2,1H3,(H,34,41)(H,35,40)(H,36,44)(H,42,43)(H,46,47)(H,48,49)(H,50,51)(H4,31,33,37,38,45)/t16-,17-,18-,19-/m0/s1
- InChI-sleutel: HVRNKDVLFAVCJF-VJANTYMQSA-N
- LACHT: O=C1C2=C(N=C(N)N1)NC[C@H](CNC1C=CC(C(N[C@H](C(=O)O)CCC(N[C@H](C(=O)O)CCC(N[C@H](C(=O)O)CCC(=O)O)=O)=O)=O)=CC=1)N2C
Berekende eigenschappen
- Exacte massa: 717.27181771g/mol
- Monoisotopische massa: 717.27181771g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 11
- Aantal waterstofbondacceptatoren: 16
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 19
- Complexiteit: 1440
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 331Ų
- XLogP3: -2
5-methyltetrahydropteroyltri-L-glutamate Gerelateerde literatuur
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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3. Back matter
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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